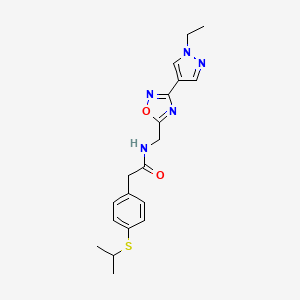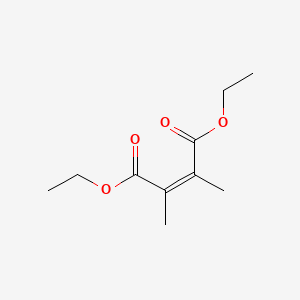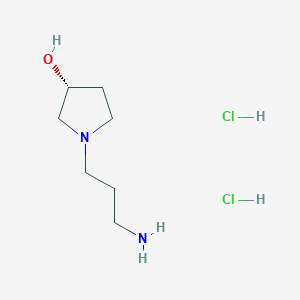
3-Butyl-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1,2-oxazol-5-amine is a chemical compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, structure, and formula .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Versatility
3-Butyl-1,2-oxazol-5-amine, as a derivative of 1,3-oxazole, is part of a distinctive class of nitrogen and oxygen-containing heterocyclic compounds. These compounds are notable for their versatility and are widely utilized in various fields such as medicinal, pharmaceutical, agrochemical, and material sciences. The oxazole scaffold serves as a core sub-unit in numerous potent molecules, making it a focal point for chemists to develop new methodologies for the synthesis of novel and promising substituted derivatives (Shinde et al., 2022).
Medicinal Chemistry and Drug Synthesis
The oxazole derivatives, including this compound, are integral in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. They have been employed in the creation of various drugs due to their pharmacological activity. The synthesis techniques often involve Ugi and Ugi-Type Reactions, highlighting the compound's significant role in the development of drug-like compounds and natural products (Nazeri et al., 2020).
Potential in Antiepileptic Drug Development
This compound's derivatives have been studied for their anticonvulsant properties, showing promising results in the development of antiepileptic medications. These studies involve the synthesis and evaluation of aminoisopropanoloxy derivatives of 2-xanthone, a process in which the compound plays a crucial role (Marona et al., 1998).
Role in Fine Organic Synthesis
The compound's derivatives are utilized as raw materials in fine organic synthesis, serving various industrial applications. These applications range from the production of agricultural products and pharmaceuticals to the creation of dyes and high-energy materials. The versatility and chemical properties of this compound make it a valuable component in the synthesis of a wide range of products (Nazarov et al., 2021).
Direcciones Futuras
Mecanismo De Acción
The mode of action of oxazoles can involve various biochemical pathways and targets, depending on the specific compound and its substitutions . For example, some oxazoles have been found to inhibit certain enzymes, while others may interact with various receptors .
The pharmacokinetics of oxazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its physicochemical properties .
The result of action of an oxazole compound at the molecular and cellular level can include changes in cell signaling, gene expression, and other cellular processes .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound. Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of an oxazole compound .
Propiedades
IUPAC Name |
3-butyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWTTNPKXVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)


![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)


![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
